
2-Bromo-3-(trifluoromethyl)benzoic acid
Overview
Description
2-Bromo-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethyl group at the third position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(trifluoromethyl)benzoic acid typically involves the bromination of 3-(trifluoromethyl)benzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to facilitate the coupling reaction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Organic Synthesis
2-Bromo-3-(trifluoromethyl)benzoic acid serves as a crucial building block in organic synthesis. Its bromine and trifluoromethyl groups make it a versatile intermediate for creating more complex molecules.
Key Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced with various nucleophiles, facilitating the formation of different substituted benzoic acids.
- Suzuki-Miyaura Coupling: This compound can participate in coupling reactions to create biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
Common Reagents:
- Sodium hydroxide or potassium tert-butoxide for nucleophilic substitution.
- Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Medicinal Chemistry
The presence of the trifluoromethyl group is significant in drug development, enhancing the biological activity and metabolic stability of pharmaceutical compounds.
Applications:
- Anticancer Agents: this compound is utilized as an intermediate in synthesizing compounds with potential anticancer properties. For example, it is involved in producing diphenylamines known for their efficacy against certain cancer types .
- Pharmaceutical Research: This compound acts as a precursor for various drugs, particularly those targeting specific biological pathways due to its ability to modulate interactions with biological targets through halogen bonding.
Material Science
In material science, this compound is used to synthesize advanced materials with tailored properties.
Examples:
- Polymers: It can be incorporated into polymer matrices to impart specific functionalities.
- Liquid Crystals: The unique properties of this compound allow it to be used in the development of liquid crystal displays (LCDs), where precise molecular alignment is crucial for performance.
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit promising anticancer activity. The synthesis pathway involves the bromination of trifluoromethyl-substituted benzoic acids followed by coupling reactions to form complex structures that have shown efficacy in preclinical trials .
Case Study 2: Development of Advanced Materials
A study on the application of this compound in polymer science revealed that incorporating this compound into polymer chains significantly improved thermal stability and mechanical properties, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethyl)benzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, the trifluoromethyl group is known to influence the compound’s interaction with biological targets, enhancing its binding affinity and selectivity. The bromine atom can also participate in halogen bonding, further modulating the compound’s activity .
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzoic acid
- 2-Bromo-5-(trifluoromethyl)benzoic acid
- 2-Bromo-6-(trifluoromethyl)benzoic acid
Comparison: While these compounds share similar structural features, the position of the trifluoromethyl group can significantly influence their chemical reactivity and biological activity. For example, the position of the trifluoromethyl group can affect the compound’s electronic properties, steric hindrance, and overall stability. 2-Bromo-3-(trifluoromethyl)benzoic acid is unique due to its specific substitution pattern, which can lead to distinct reactivity and applications .
Biological Activity
2-Bromo-3-(trifluoromethyl)benzoic acid is an organic compound with significant potential in various biological applications. This compound, characterized by the presence of a bromine atom and a trifluoromethyl group on the benzene ring, has been studied for its chemical reactivity and biological activity, particularly in the fields of medicinal chemistry and agrochemicals.
The molecular formula of this compound is C9H6BrF3O2. The trifluoromethyl group enhances the lipophilicity of the compound, which can influence its interaction with biological membranes and target proteins.
Property | Value |
---|---|
Molecular Weight | 265.05 g/mol |
Melting Point | 120-123 °C |
Solubility | Soluble in organic solvents |
pKa | Approximately 4.5 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Antimicrobial Activity
Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, a study indicated that this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic nature.
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. In vitro studies revealed that it can inhibit the proliferation of cancer cells, particularly in breast cancer models. The proposed mechanism involves the induction of apoptosis through the activation of specific signaling pathways.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The bromine atom may participate in halogen bonding, enhancing the compound's binding affinity to enzymes.
- Membrane Interaction : The trifluoromethyl group increases hydrophobic interactions with lipid membranes, facilitating cellular uptake.
- Signal Transduction : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy :
- Cancer Cell Proliferation :
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
2-Bromo-4-(trifluoromethyl)benzoic acid | Moderate | Low |
3-Cyano-5-(trifluoromethyl)benzoic acid | Low | Moderate |
This compound | High | High |
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMDBAHLQCCYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570628 | |
Record name | 2-Bromo-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177420-63-2 | |
Record name | 2-Bromo-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10570628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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